CPP-115 free base
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Overview
Description
CPP-115 free base is a next-generation inhibitor of gamma-aminobutyric acid aminotransferase. This compound has shown improved safety and tolerability profiles compared to its predecessor, vigabatrin. It is being investigated for its potential therapeutic applications in treating various neurological and psychiatric disorders, including epilepsy, Tourette syndrome, and substance abuse disorders .
Preparation Methods
The synthesis of CPP-115 free base involves several steps, starting with the preparation of the cyclopentane ring structure. The synthetic route typically includes the following steps:
- Formation of the cyclopentane ring through a series of cyclization reactions.
- Introduction of the amino group and the difluoromethylene group to the cyclopentane ring.
- Purification and isolation of the final product.
Industrial production methods for this compound are designed to optimize yield and purity while minimizing the use of hazardous reagents and conditions .
Chemical Reactions Analysis
CPP-115 free base undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be used to modify the functional groups on the cyclopentane ring.
Substitution: Substitution reactions can introduce different substituents to the cyclopentane ring, altering the compound’s properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
CPP-115 free base has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the inhibition of gamma-aminobutyric acid aminotransferase and its effects on gamma-aminobutyric acid levels.
Biology: Researchers use this compound to investigate the role of gamma-aminobutyric acid in various biological processes and its potential therapeutic applications.
Medicine: The compound is being studied for its potential to treat neurological and psychiatric disorders, including epilepsy, Tourette syndrome, and substance abuse disorders.
Industry: This compound is used in the development of new pharmaceuticals and as a reference compound in quality control processes
Mechanism of Action
CPP-115 free base exerts its effects by inhibiting gamma-aminobutyric acid aminotransferase, an enzyme responsible for the catabolism of gamma-aminobutyric acid. By inhibiting this enzyme, this compound increases the levels of gamma-aminobutyric acid in the brain, which can help alleviate symptoms of neurological and psychiatric disorders. The molecular targets and pathways involved in this mechanism include the gamma-aminobutyric acid receptor and various neurotransmitter pathways .
Comparison with Similar Compounds
CPP-115 free base is similar to other gamma-aminobutyric acid aminotransferase inhibitors, such as vigabatrin. it has several unique features that set it apart:
Improved Safety and Tolerability: this compound has a more favorable safety and tolerability profile compared to vigabatrin.
Enhanced Potency: The compound has shown greater potency in inhibiting gamma-aminobutyric acid aminotransferase compared to vigabatrin.
Reduced Toxicity: This compound has a lower risk of retinal toxicity, a common side effect associated with vigabatrin
Similar compounds include vigabatrin and other gamma-aminobutyric acid aminotransferase inhibitors that are used in the treatment of neurological and psychiatric disorders .
Properties
CAS No. |
640897-20-7 |
---|---|
Molecular Formula |
C7H9F2NO2 |
Molecular Weight |
177.15 g/mol |
IUPAC Name |
(1S,3S)-3-amino-4-(difluoromethylidene)cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C7H9F2NO2/c8-6(9)4-1-3(7(11)12)2-5(4)10/h3,5H,1-2,10H2,(H,11,12)/t3-,5-/m0/s1 |
InChI Key |
CBSRETZPFOBWNG-UCORVYFPSA-N |
Isomeric SMILES |
C1[C@H](CC(=C(F)F)[C@H]1N)C(=O)O |
SMILES |
C1C(CC(=C(F)F)C1N)C(=O)O |
Canonical SMILES |
C1C(CC(=C(F)F)C1N)C(=O)O |
Appearance |
Solid powder |
640897-20-7 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
(1S,3S)-3-amino-4-difluoromethylenecyclopentanecarboxylic acid 3-A-4-DFMCPCA cpd 3-amino-4-difluoromethylenyl-1-cyclopentanoic acid CPP-115 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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